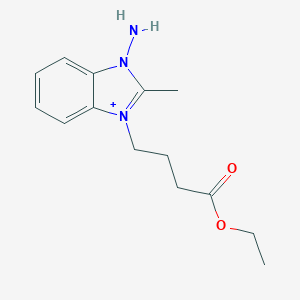![molecular formula C18H14N2O2 B280664 2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
2-butyryldibenzo[cd,g]indazol-6(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butyryldibenzo[cd,g]indazol-6(2H)-one is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. It belongs to the class of indazole derivatives and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of 2-butyryldibenzo[cd,g]indazol-6(2H)-one is not yet fully understood. However, it has been proposed that the compound exerts its anti-tumor activity through the inhibition of cell proliferation and induction of apoptosis. It has also been suggested that the compound may modulate the activity of various signaling pathways involved in tumor growth and progression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation and oxidative stress in animal models. Additionally, it has been studied for its potential use as a fluorescent probe for detecting metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-butyryldibenzo[cd,g]indazol-6(2H)-one in lab experiments include its relatively simple synthesis method, its ability to exhibit multiple biological activities, and its potential use in various fields such as organic electronics and fluorescent sensing. However, the limitations of using this compound include its low solubility in water, which can make it difficult to use in certain experiments, and its relatively low yield in the synthesis process.
Zukünftige Richtungen
There are several future directions for the study of 2-butyryldibenzo[cd,g]indazol-6(2H)-one. One potential direction is to further investigate its anti-tumor activity and elucidate its mechanism of action. Another direction is to explore its potential use as a fluorescent probe for detecting metal ions in biological and environmental samples. Additionally, the compound's potential use in organic electronics and other technological applications can also be further explored.
Synthesemethoden
The synthesis of 2-butyryldibenzo[cd,g]indazol-6(2H)-one can be achieved through a multistep process involving the reaction of 2-nitrobenzaldehyde with 2-aminobenzoic acid in the presence of a reducing agent to form 2-amino-3-nitrobenzoic acid. This intermediate is then subjected to a cyclization reaction with acetic anhydride and a catalyst to form the final product. The yield of the synthesis process is around 60%, and the purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-butyryldibenzo[cd,g]indazol-6(2H)-one has shown promising results in various scientific research applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions. Additionally, it has been found to have potential applications in the field of organic electronics due to its unique electronic properties.
Eigenschaften
Molekularformel |
C18H14N2O2 |
|---|---|
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
14-butanoyl-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one |
InChI |
InChI=1S/C18H14N2O2/c1-2-6-15(21)20-14-10-5-9-13-16(14)17(19-20)11-7-3-4-8-12(11)18(13)22/h3-5,7-10H,2,6H2,1H3 |
InChI-Schlüssel |
IARUFVQWSVBSDC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1C2=CC=CC3=C2C(=N1)C4=CC=CC=C4C3=O |
Kanonische SMILES |
CCCC(=O)N1C2=CC=CC3=C2C(=N1)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[[2-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)acetyl]amino]ethyl]-3,5-dimethoxybenzamide](/img/structure/B280582.png)

![8-{2-[(5-{[2-(8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium](/img/structure/B280584.png)
![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)butanoic acid](/img/structure/B280585.png)
![5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium](/img/structure/B280589.png)
![1-[2,2-Bis(methylthio)vinyl]pyridinium](/img/structure/B280590.png)
![1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium](/img/structure/B280591.png)


![4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate](/img/structure/B280595.png)
![Methyl 4-(3-bromophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280597.png)
![Tetrahydro-2-furanylmethyl 4-{2-nitrophenyl}-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280599.png)
![Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280600.png)
![Methyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280602.png)
